molecular formula C20H23N5O B2888544 1-(4-methylphenyl)-N-pentyl-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1207014-17-2

1-(4-methylphenyl)-N-pentyl-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2888544
CAS No.: 1207014-17-2
M. Wt: 349.438
InChI Key: PMALGZZLDUFEFX-UHFFFAOYSA-N
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Description

1-(4-methylphenyl)-N-pentyl-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This specific compound is characterized by the presence of a 4-methylphenyl group, a pentyl chain, and a pyridin-3-yl group attached to the triazole ring

Scientific Research Applications

1-(4-methylphenyl)-N-pentyl-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Medicine: The compound is being explored for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Preparation Methods

The synthesis of 1-(4-methylphenyl)-N-pentyl-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide can be achieved through several synthetic routes. One common method involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen 1,3-dipolar cycloaddition or “click chemistry.” This reaction is typically carried out in the presence of a copper(I) catalyst under mild conditions, resulting in the formation of the triazole ring.

For industrial production, the synthesis may involve multi-step processes starting from readily available starting materials. The reaction conditions, such as temperature, solvent, and catalyst, are optimized to achieve high yields and purity of the final product.

Chemical Reactions Analysis

1-(4-methylphenyl)-N-pentyl-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions. Common reagents used in these reactions include halogens, alkylating agents, and nucleophiles.

The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-(4-methylphenyl)-N-pentyl-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-(4-methylphenyl)-N-pentyl-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide can be compared with other triazole derivatives, such as:

    1-(4-methylphenyl)-N-pentyl-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxamide: Similar structure but with a different position of the pyridinyl group.

    1-(4-methylphenyl)-N-pentyl-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide: Similar structure but with a different position of the pyridinyl group.

    1-(4-methylphenyl)-N-pentyl-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide group.

The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(4-methylphenyl)-N-pentyl-5-pyridin-3-yltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O/c1-3-4-5-13-22-20(26)18-19(16-7-6-12-21-14-16)25(24-23-18)17-10-8-15(2)9-11-17/h6-12,14H,3-5,13H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMALGZZLDUFEFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCNC(=O)C1=C(N(N=N1)C2=CC=C(C=C2)C)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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